1-Bromo-4-((ethylsulfonyl)methyl)-2-fluorobenzene
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Overview
Description
1-Bromo-4-((ethylsulfonyl)methyl)-2-fluorobenzene is an organic compound that features a bromine atom, an ethylsulfonyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-((ethylsulfonyl)methyl)-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-((ethylsulfonyl)methyl)-2-fluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-Bromo-4-((ethylsulfonyl)methyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield the corresponding aniline derivative.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions, where the ethylsulfonyl group is reduced to a thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1-Bromo-4-((ethylsulfonyl)methyl)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((ethylsulfonyl)methyl)-2-fluorobenzene depends on the specific application and the target molecule it interacts with. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
1-Bromo-4-((ethylsulfonyl)methyl)-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-((methylsulfonyl)methyl)benzene: This compound lacks the fluorine atom, which may result in different reactivity and applications.
1-Bromo-4-((ethylsulfonyl)methyl)benzene:
4-Bromo-2-fluorobenzene: This compound lacks the ethylsulfonyl group, which significantly alters its chemical behavior and applications.
The presence of both the ethylsulfonyl group and the fluorine atom in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-4-(ethylsulfonylmethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2S/c1-2-14(12,13)6-7-3-4-8(10)9(11)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFVOKSPGAHSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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